molecular formula C24H30O2 B1588434 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one CAS No. 164391-52-0

5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one

Cat. No. B1588434
Key on ui cas rn: 164391-52-0
M. Wt: 350.5 g/mol
InChI Key: CYHYIIFODCKQNP-UHFFFAOYSA-N
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Patent
US06586606B2

Procedure details

0.35 ml (0.70 mmol) of 2N HCl is added at room temperature to a solution of 0.22 g (0.63 mmol) of 2-amino-5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-benzofurane [compound (302), Table 3, prepared according to Example 2a] in 5 ml methanol and stirred at room temperature for 2 hours. The reaction mixture is diluted with water and extracted three times with ethyl acetate. The organic phases are combined, dried over sodium sulfate and concentrated using a vacuum rotary evaporator. Crystallisation of the residue from ethanol yields 200 mg (96%) of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl-3H-benzofuran-2-one (compound (102), Table 1), m.p. 130-132° C.
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
2-amino-5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-benzofurane
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
compound ( 302 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[O:4][C:5]2[C:19]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:18][C:17]([C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:16][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=1.C[OH:29]>O>[C:24]([C:17]1[CH:18]=[C:19]([C:20]([CH3:22])([CH3:23])[CH3:21])[C:5]2[O:4][C:3](=[O:29])[CH:7]([C:8]3[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=3)[C:6]=2[CH:16]=1)([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
Cl
Name
2-amino-5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-benzofurane
Quantity
0.22 g
Type
reactant
Smiles
NC=1OC2=C(C1C1=CC(=C(C=C1)C)C)C=C(C=C2C(C)(C)C)C(C)(C)C
Name
compound ( 302 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1OC2=C(C1C1=CC(=C(C=C1)C)C)C=C(C=C2C(C)(C)C)C(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC(=C(C=C2)C)C)C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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